molecular formula C6H13NO8S B568917 β-D-Fructopyranose 1-Sulfamate CAS No. 106881-42-9

β-D-Fructopyranose 1-Sulfamate

Cat. No.: B568917
CAS No.: 106881-42-9
M. Wt: 259.24 g/mol
InChI Key: BGTCZSJLWAMWRH-ARQDHWQXSA-N
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Description

β-D-Fructopyranose 1-Sulfamate is a sulfamate-substituted fructose analog. It is known for its application in the pharmaceutical industry, particularly as an anticonvulsant and for the treatment of migraine disorders. This compound is also recognized for its potential in promoting weight loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-D-Fructopyranose 1-Sulfamate typically involves the sulfamoylation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This reaction is carried out using sulfamoyl halide in a solvent with a high dielectric constant, in the presence of an organic base. The reaction temperature ranges from -50°C to 100°C. The product is then extracted and crystallized to obtain this compound in high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

β-D-Fructopyranose 1-Sulfamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fructans: These are polysaccharides composed of fructose units.

Uniqueness: β-D-Fructopyranose 1-Sulfamate is unique due to its specific sulfamate substitution, which imparts distinct pharmacological properties. Unlike other fructose derivatives, it has significant therapeutic applications, particularly in neurology .

Properties

CAS No.

106881-42-9

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate

InChI

InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1

InChI Key

BGTCZSJLWAMWRH-ARQDHWQXSA-N

SMILES

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O

Origin of Product

United States

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